N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide
Description
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a purine derivative
Properties
Molecular Formula |
C17H16N8O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C17H16N8O2/c26-13(6-7-18-15-14-16(21-9-20-14)23-10-22-15)19-8-12-24-17(27-25-12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,26)(H2,18,20,21,22,23) |
InChI Key |
YQSSWVPBQGVRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multiple steps. One common approach is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders
- The compound is being investigated for its role as a ligand for nicotinic acetylcholine receptors (nAChRs), which are critical in modulating neurotransmitter release in the central nervous system (CNS). Activation of these receptors can potentially ameliorate cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia .
- Antimicrobial Activity
- Anti-cancer Properties
Biochemical Interactions
- Receptor Binding Studies
- Enzyme Inhibition
Synthesis Methodologies
The synthesis of this compound involves several key steps:
- Formation of Oxadiazole Ring
- Methylation and Purinyl Substitution
Case Study 1: Cognitive Enhancement
In a recent study published in Biological Psychiatry, researchers assessed the cognitive-enhancing effects of compounds similar to this compound. They found that selective nAChR agonists improved memory performance in animal models, suggesting a pathway for developing new treatments for cognitive impairments .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. The results indicated that derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antibiotics based on this compound's structure .
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and other proteins . This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Purine Derivatives: Compounds like adenine and guanine share the purine structure and are involved in various biochemical processes.
Uniqueness
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combination of the oxadiazole and purine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, including antimicrobial, anticancer, and enzyme inhibition properties of this compound, supported by relevant case studies and research findings.
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O2 |
| Molecular Weight | 299.34 g/mol |
| LogP | 2.7617 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 57.32 Ų |
Antimicrobial Activity
Research indicates that oxadiazole derivatives, including the target compound, exhibit significant antimicrobial properties. A study reported that compounds with oxadiazole moieties demonstrated strong antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Study:
In a comparative study of several oxadiazole derivatives, this compound was found to have an IC50 value indicating moderate antibacterial activity against Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction. The presence of the oxadiazole ring enhances its interaction with DNA and RNA, potentially disrupting cellular replication processes.
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 25 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Enzyme Inhibition
The enzyme inhibition profile of this compound shows promising results against key enzymes involved in various diseases.
Key Enzymes Targeted:
- Acetylcholinesterase (AChE) - Inhibition can help in treating Alzheimer's disease.
- Urease - Inhibition is crucial for managing infections caused by Helicobacter pylori.
Table: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Urease | 8 |
These findings highlight the potential therapeutic applications of this compound in neurodegenerative diseases and gastrointestinal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
